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Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-ethoxy-3-
phenylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic

organic chemistry. Due to the limited availability of direct experimental data for this specific

molecule, this guide synthesizes information from established chemical principles and

analogous structures to present its core physicochemical properties, a plausible synthetic

route, predicted spectroscopic data, and potential applications in drug discovery. All information

is supported by references to relevant scientific literature.

Introduction: The Quinoline Scaffold in Drug
Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous natural and synthetic compounds with a wide range of biological activities.

Phenylquinolines, in particular, have garnered significant attention for their potential as
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anticancer, antimalarial, and anti-inflammatory agents. The strategic placement of substituents

on the quinoline and phenyl rings allows for the fine-tuning of their pharmacological properties.

2-Chloro-6-ethoxy-3-phenylquinoline represents a specific analogue within this class,

featuring a reactive chlorine atom at the 2-position, an electron-donating ethoxy group at the 6-

position, and a phenyl group at the 3-position, making it a versatile intermediate for further

chemical elaboration.

Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of 2-Chloro-6-ethoxy-3-
phenylquinoline is essential for its handling, characterization, and application in research.

Property Value Source

Molecular Formula C₁₇H₁₄ClNO [1]

Molecular Weight 283.75 g/mol

CAS Number 1031928-18-3

Appearance Solid (predicted)

Canonical SMILES
CCOc1ccc2nc(Cl)c(cc2c1)-

c3ccccc3

InChI Key
QLVUVUHDGNAFHH-

UHFFFAOYSA-N

Proposed Synthesis Pathway
While a specific, published synthesis for 2-Chloro-6-ethoxy-3-phenylquinoline is not readily

available, a plausible and efficient route can be proposed based on well-established named

reactions for quinoline synthesis. The Vilsmeier-Haack reaction is a powerful method for the

synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This can be followed by a

Suzuki coupling to introduce the phenyl group.

Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide
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The synthesis would begin with the acetylation of 4-ethoxyaniline. This is a standard procedure

in organic synthesis.

Experimental Protocol:

Dissolve 4-ethoxyaniline in a suitable solvent such as glacial acetic acid.

Cool the solution in an ice bath.

Slowly add acetic anhydride to the cooled solution with stirring.

After the addition is complete, allow the reaction to warm to room temperature and stir for a

designated period.

Pour the reaction mixture into cold water to precipitate the product.

Collect the solid N-(4-ethoxyphenyl)acetamide by filtration, wash with water, and dry.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-
ethoxy-3-formylquinoline
The synthesized N-(4-ethoxyphenyl)acetamide can then undergo a Vilsmeier-Haack reaction to

form the key intermediate, 2-chloro-6-ethoxy-3-formylquinoline.

Experimental Protocol:

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-

dimethylformamide (DMF) at 0°C.

To this reagent, add N-(4-ethoxyphenyl)acetamide.

Heat the reaction mixture under reflux for several hours.

After completion, carefully pour the reaction mixture onto crushed ice.

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide)

to precipitate the crude product.
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Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Step 3: Suzuki Coupling to 2-Chloro-6-ethoxy-3-
phenylquinoline
The final step involves the palladium-catalyzed Suzuki cross-coupling reaction between the 3-

formylquinoline intermediate (after conversion of the formyl group to a halide or triflate) or a

suitably halogenated precursor and phenylboronic acid. However, a more direct approach

would be to synthesize a 2-chloro-3-halo-6-ethoxyquinoline and then perform the Suzuki

coupling. For the purpose of this guide, we will assume a pathway where the phenyl group is

introduced prior to the chlorination and formation of the quinoline ring, which is a common

strategy.

A more likely direct route would involve the reaction of a substituted aniline with a phenyl-

substituted carbonyl compound, followed by cyclization and chlorination.

Alternative Proposed Workflow Diagram:

Synthesis Pathway

4-Ethoxyaniline

Cyclization

Phenylacetaldehyde

6-Ethoxy-3-phenyl-2-quinolone Chlorination 2-Chloro-6-ethoxy-3-phenylquinoline

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline.

Predicted Spectroscopic Data
Without experimental spectra, we can predict the key spectroscopic features of 2-Chloro-6-
ethoxy-3-phenylquinoline based on its structure and data from analogous compounds.
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Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

quinoline and phenyl rings, as well as the ethoxy group protons.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 8.1 - 8.3 s -

H-5 7.8 - 8.0 d ~8.5

H-7 7.3 - 7.5 dd ~8.5, 2.5

H-8 7.1 - 7.3 d ~2.5

Phenyl H (ortho) 7.5 - 7.7 m -

Phenyl H (meta, para) 7.3 - 7.5 m -

-OCH₂CH₃ 4.1 - 4.3 q ~7.0

-OCH₂CH₃ 1.4 - 1.6 t ~7.0

Predicted ¹³C NMR Spectrum
The carbon NMR will show signals for all 17 carbon atoms, with the quaternary carbons and

those attached to heteroatoms appearing at characteristic chemical shifts.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 150 - 152

C-3 135 - 137

C-4 138 - 140

C-4a 128 - 130

C-5 125 - 127

C-6 158 - 160

C-7 122 - 124

C-8 105 - 107

C-8a 145 - 147

Phenyl C (ipso) 136 - 138

Phenyl C (ortho, meta, para) 128 - 130

-OCH₂CH₃ 63 - 65

-OCH₂CH₃ 14 - 16

Predicted IR Spectrum
The infrared spectrum will be characterized by absorption bands corresponding to the various

functional groups present in the molecule.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

C-H (Aromatic) 3050 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=N, C=C (Aromatic) 1500 - 1650 Stretching

C-O (Ether) 1200 - 1250 Asymmetric Stretching

C-O (Ether) 1000 - 1050 Symmetric Stretching

C-Cl 700 - 800 Stretching

Predicted Mass Spectrum
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 283, with an [M+2]⁺

isotope peak at m/z 285 with approximately one-third the intensity of the molecular ion peak,

characteristic of a compound containing one chlorine atom. Common fragmentation patterns

would likely involve the loss of the ethoxy group, the chlorine atom, and cleavage of the phenyl

group.

Potential Applications in Drug Development
While specific biological activity data for 2-Chloro-6-ethoxy-3-phenylquinoline is not

available, the broader class of phenylquinolines has shown promise in several therapeutic

areas.

Anticancer Activity: Many substituted quinolines exhibit cytotoxic effects against various

cancer cell lines. The phenyl group at the 3-position can enhance this activity.

Antimalarial Agents: The quinoline core is famously present in antimalarial drugs like

chloroquine and mefloquine. Novel quinoline derivatives are continuously being explored to

combat drug-resistant malaria strains.

Anti-inflammatory Properties: Some quinoline derivatives have demonstrated anti-

inflammatory effects, potentially through the inhibition of inflammatory pathways.
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Antiviral Activity: Recent studies have shown that some 2-phenylquinoline derivatives

possess broad-spectrum anti-coronavirus activity.[2]

The 2-chloro substituent on this molecule makes it a valuable intermediate for the synthesis of

a library of derivatives by nucleophilic substitution, allowing for the exploration of structure-

activity relationships.

Safety and Handling
Based on the safety data for similar compounds, 2-Chloro-6-ethoxy-3-phenylquinoline
should be handled with care in a laboratory setting.

Hazard Classifications: Likely to be classified as an acute oral toxicant and a substance

causing serious eye damage.

Precautionary Measures: Use appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid

inhalation of dust and contact with skin and eyes.

Conclusion
2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline with potential as a building

block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive

overview of its known properties, a plausible synthetic pathway, and predicted spectroscopic

data. Further experimental investigation is warranted to fully characterize this compound and

explore its biological activities. The information presented here serves as a valuable resource

for researchers and scientists working in the fields of organic synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1486429#2-chloro-6-ethoxy-3-phenylquinoline-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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